molecular formula C8H9NO2 B195520 4'-Hydroxyacetophenone Oxime CAS No. 34523-34-7

4'-Hydroxyacetophenone Oxime

Cat. No. B195520
CAS RN: 34523-34-7
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-UHFFFAOYSA-N
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Description

4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol). Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and is used as an antipyretic and analgesic agent .


Synthesis Analysis

The synthesis of 4’-Hydroxyacetophenone Oxime involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide . The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. The Beckmann rearrangement is also employed to convert oximes to amides .


Molecular Structure Analysis

The molecular weight of 4’-Hydroxyacetophenone Oxime is 151.16 g/mol. Its chemical formula is C8H9NO2 . The structure of 4’-Hydroxyacetophenone Oxime can be viewed using Java or Javascript .


Chemical Reactions Analysis

The Beckmann rearrangement is a reaction employed to convert oximes to amides . The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C-N bond .


Physical And Chemical Properties Analysis

The physical properties of 4’-Hydroxyacetophenone Oxime include a boiling point of 318.1±25.0 C at 760 mmHg and a melting point of 142-144 C . It has a density of 1.27 g/cm3 at 20 °C .

Scientific Research Applications

Synthesis and Chemical Properties

4'-Hydroxyacetophenone Oxime has been explored for its potential in various synthetic processes. Bawa and Friwan (2019) synthesized oximes, including 4'-Hydroxyacetophenone Oxime, by refluxing acetophenone derivatives, with a focus on their structural confirmation through IR, NMR, and mass spectrometry (Bawa & Friwan, 2019). Sobenina et al. (2008) also synthesized derivatives of acetophenone oxime, contributing to our understanding of their steric structures and formation processes (Sobenina et al., 2008).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of 4'-Hydroxyacetophenone Oxime derivatives have been researched. Sammaiah et al. (2015) demonstrated that oxime esters of apocynin, which is structurally related to 4'-Hydroxyacetophenone, exhibit both antibacterial and antifungal activities. These oxime esters also showed moderate antioxidant activity based on various assays (Sammaiah et al., 2015).

Application in Organic Reactions

4'-Hydroxyacetophenone Oxime has been used in the Beckmann rearrangement, a significant chemical reaction in organic chemistry. Quartarone et al. (2014) investigated the Beckmann rearrangement of acetophenone oximes using trifluoroacetic acid, highlighting the reaction's efficiency and selectivity (Quartarone et al., 2014). Similarly, Chung and Rhee (2000) explored the solvent effects in the liquid phase Beckmann rearrangement of 4-Hydroxyacetophenone Oxime over zeolite H-Beta (Chung & Rhee, 2000).

Biochemical and Pharmacological Studies

In biochemical research, 4'-Hydroxyacetophenone Oxime has been involved in studies concerning enzyme activity and drug synthesis. Kamerbeek et al. (2003) discussed the substrate specificity and enantioselectivity of 4-Hydroxyacetophenone Monooxygenase, which catalyzes the oxidation of 4'-Hydroxyacetophenone Oxime (Kamerbeek et al., 2003). Additionally, Xing-quan et al. (2005) reported on a new process for synthesizing paracetamol from 4-Hydroxyacetophenone Oxime (Xing-quan et al., 2005).

Safety And Hazards

4’-Hydroxyacetophenone Oxime is considered hazardous. It can cause serious eye irritation and may be harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .

Future Directions

The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry, and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .

properties

IUPAC Name

4-(N-hydroxy-C-methylcarbonimidoyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZSQTRWIYKUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxyacetophenone Oxime

CAS RN

34523-34-7
Record name 4′-Hydroxyacetophenone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34523-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-hydroxyphenyl)-, oxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4'-Hydroxyacetophenone Oxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

115.2 g (1.405 moles) of sodium acetate, 108.9 g (0.800 mole) of p-hydroxyacetophenone and 1000 ml of ethanol were added to a solution of 56.8 g (0.817 mole) of hydroxylamine hydrochloride in 1000 ml of water, and then the mixture was refluxed for 4 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure to a volume of about 500 ml, and the concentrate was allowed to cool at room temperature for 23 hours to precipitate crystals. The crystals were washed with 500 ml of water, and dried in air for 24 hours and in vacuo for a further 6 hours to give 102.1 g (84.5%) of p-hydroxyacetophenone oxime in the form of colorless needles melting at 145°-146°.
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Synthesis routes and methods II

Procedure details

1.1 equivalents of hydroxylamine hydrochloride are added to a solution of para-hydroxyacetophenone in pyridine (16% dilution). The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. After drying, the organic phase is removed and the corresponding oxime is obtained quantitatively. The elemental analysis is in accordance with the structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
YM Chung, HK Rhee - Journal of Molecular Catalysis A: Chemical, 2000 - Elsevier
… starting from phenol, but with innovative technology via 4-hydroxyacetophenone, followed by the Beckmann rearrangement of the corresponding 4-hydroxyacetophenone oxime (to be …
Number of citations: 12 www.sciencedirect.com
M Ghiaci, H Aghaei, M Oroojeni, B Aghabarari… - Catalysis …, 2009 - Elsevier
… but after preparing the 4-hydroxyacetophenone oxime, it was purified by crystallization and its purity was over 99.8%. The synthesis of 4-hydroxyacetophenone oxime was carried out by …
Number of citations: 31 www.sciencedirect.com
E Rancan, L Ronchin, C Tortato, A Vavasori… - Book of abstracts: 44th …, 2013 - iris.unive.it
Aromatic amides are important industrial and pharmaceutical intermediates and their synthesis via greener processes is an important goal for the industrial research. For Instance, the …
Number of citations: 0 iris.unive.it
L Olvera - 1993 - search.proquest.com
This study was done to determine the effects of 4-HAP oxime on plants. Sudangrass, sorghum and cotton were grown for 4 weeks in the treated soil in a controlled-environment growth …
Number of citations: 1 search.proquest.com
G Quartarone, E Rancan, L Ronchin… - Applied Catalysis A …, 2014 - Elsevier
… The Beckmann rearrangement of acetophenone oximes to the corresponding amides (4-hydroxyacetophenone oxime to N-acetyl-4-hydroxyacetanilide and acetophenone oxime to N-…
Number of citations: 26 www.sciencedirect.com
E Alacid, C Najera - Advanced Synthesis & Catalysis, 2007 - Wiley Online Library
… However, 4hydroxyacetophenone oxime palladacycle 13 gave products in 98% crude yield, the arylation taking place at the g-position of the allylic alcohol 1a. A 15:1 ratio of the b-…
Number of citations: 64 onlinelibrary.wiley.com
F Ghahramani, Y Mansoori, A Bezaatpour… - Catalysis Surveys from …, 2023 - Springer
… Magnetic mesoporous silica was successively treated with (3-aminopropyl) triethoxysilane (APTES), cyanuric chloride (CC), and 4-hydroxyacetophenone oxime-derived palladacycle to …
Number of citations: 3 link.springer.com
JP Ley, HJ Bertram - Bioorganic & medicinal chemistry, 2001 - Elsevier
Several benzaldoximes, benzaldehyde-O-ethyloximes, and acetophenonoximes were synthesized and evaluated as tyrosinase inhibitors by an assay based on tyrosinase catalyzed L-…
Number of citations: 99 www.sciencedirect.com
E Alacida, C Nµjeraa - Adv. Synth. Catal, 2007 - academia.edu
… However, 4hydroxyacetophenone oxime palladacycle 13 gave products in 98% crude yield, the arylation taking place at the g-position of the allylic alcohol 1a. A 15:1 ratio of the b-…
Number of citations: 0 www.academia.edu
OP Pandey, SK Sengupta, R Chandra - Met-Based Drugs, 2006 - researchgate.net
… -2-carbaldehyde oxime (TOxH), cyclohexanone oxime (CHOxH), salicylaldehyde oxime (SOxH2), 2-hydroxyacetophenone oxime (OHOxH2) and 4-hydroxyacetophenone oxime (…
Number of citations: 8 www.researchgate.net

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